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N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide
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Overview
Description
N,5-Dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound belonging to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: In industrial settings, the synthesis can be optimized using flow chemistry techniques. For instance, the cyclodehydration of β-hydroxy amides to oxazolines can be achieved at room temperature using Deoxo-Fluor®, followed by oxidation to oxazoles using commercial manganese dioxide in a packed reactor .
Chemical Reactions Analysis
Types of Reactions: N,5-Dimethyl-2-phenyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide, NiO2, or CuBr2/DBU.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas.
Substitution: Typical electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,5-Dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Oxazoles: Other oxazole derivatives such as 2-phenyl-1,3-oxazole and 4,5-dimethyl-2-phenyl-1,3-oxazole.
Isoxazoles: Compounds like 3,5-dimethyl-4-phenylisoxazole.
Uniqueness: N,5-Dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(11(15)13-2)14-12(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWLLNLOTOGQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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